2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide
Description
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Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(25-13-11-17-6-2-1-3-7-17)16-30-22-19-9-4-10-20(19)27(23(29)26-22)15-18-8-5-12-24-14-18/h1-3,5-8,12,14H,4,9-11,13,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUVYGPZYDUOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. By targeting CDK2, the compound can effectively halt the cell cycle, preventing the replication of cancer cells. This can lead to a reduction in tumor growth and potentially contribute to cancer treatment.
Biological Activity
The compound 2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This compound features a unique structural configuration that includes a pyrimidine ring fused with a cyclopentane structure, a pyridine moiety, and a thioether linkage. Its molecular formula is , and it possesses a molecular weight of approximately 406.5 g/mol.
Structural Characteristics
The structural components of this compound suggest various biological interactions:
| Component | Description |
|---|---|
| Pyrimidine Ring | Potential interaction with nucleic acids or enzymes. |
| Cyclopentane Ring | May influence lipophilicity and membrane permeability. |
| Pyridine Moiety | Known for its role in drug binding and receptor interaction. |
| Thioether Linkage | Could enhance stability and bioavailability. |
Biological Activity
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, including:
- Antiviral Activity : Research has shown that certain derivatives of pyrimidine and pyridine compounds have promising antiviral properties, particularly against RNA viruses .
- Antimicrobial Properties : The presence of heterocyclic structures often correlates with antimicrobial effects, making this compound a candidate for further exploration in this area .
- Anti-inflammatory Effects : Compounds with similar scaffolds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the activity of pyrimidine derivatives against Tobacco Mosaic Virus (TMV), where modifications at specific positions enhanced biological activity significantly . This suggests that the structural features of our compound may also confer similar antiviral properties.
Case Study 2: COX Inhibition
Research conducted by Alegaon et al. demonstrated that structurally related compounds exhibited varying degrees of COX-I and COX-II inhibitory activity, with some achieving IC50 values as low as 0.52 μM against COX-II . This indicates potential for anti-inflammatory applications.
Case Study 3: Antimicrobial Screening
In another investigation, compounds featuring thioether linkages were screened for antimicrobial activity against various pathogens. Results indicated promising inhibitory effects, warranting further investigation into the specific mechanisms involved .
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition : By interacting with active sites on enzymes like COX, leading to reduced inflammatory mediators.
- Receptor Binding : The pyridine moiety may facilitate binding to specific receptors involved in viral replication or immune response modulation.
- DNA/RNA Interaction : The structural similarity to nucleobases suggests potential interference with nucleic acid synthesis or function.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against common pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.
Anticancer Activity
Research has demonstrated that structurally similar compounds can inhibit cancer cell proliferation. For example, a study found that related molecules effectively reduced tumor growth in xenograft models by targeting specific signaling pathways. The compound's ability to selectively induce cytotoxicity in cancer cells while sparing normal cells is particularly noteworthy.
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the cyclopentapyrimidine core .
- Introduction of the pyridine and thioether functionalities .
- Coupling with the acetamide group .
These synthetic strategies highlight the compound's versatility and potential for modification in drug design.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Preparation Methods
Cyclocondensation of Ketenes with Urea Derivatives
The cyclopenta[d]pyrimidinone scaffold is synthesized via thermal cyclocondensation, as demonstrated in PMC4241966. Ethyl 3-amino-2-chloroisonicotinate reacts with chloroformamidine hydrochloride under refluxing toluene (110°C, 12 h) to yield 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine. Adapting this method, cyclopentanone is condensed with thiourea in acidic ethanol (pH 4–5, 80°C) to form 4-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one.
Reaction Conditions:
Chlorination at C4 for Subsequent Functionalization
The 4-thioxo intermediate undergoes chlorination using phosphorus oxychloride (POCl₃, 5.0 equiv) in dichloroethane (DCE) at reflux (85°C, 4 h) to produce 4-chloro-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine. Excess POCl₃ is quenched with ice-water, and the product is extracted with DCM (3 × 50 mL).
Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.42 (t, J = 7.2 Hz, 2H, CH₂), 2.92 (t, J = 7.2 Hz, 2H, CH₂), 2.78–2.68 (m, 2H, CH₂), 2.15–2.05 (m, 2H, CH₂)
- ESI-MS: m/z 199.08 [M+H]⁺
N1-Alkylation with Pyridin-3-ylmethyl Groups
Mitsunobu Reaction for Nitrogen Functionalization
The chlorinated pyrimidinone undergoes alkylation using pyridin-3-ylmethanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h). This method avoids racemization and provides higher regioselectivity compared to SN2 reactions.
Optimized Protocol:
- 4-Chloro-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (1.0 equiv)
- Pyridin-3-ylmethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, N₂, 12 h
- Yield: 81% after silica gel chromatography (hexane/EtOAc 4:1)
Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.52 (s, 1H, Py-H), 7.78 (d, J = 7.6 Hz, 1H, Py-H), 7.42 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 5.12 (s, 2H, CH₂Py), 3.38 (t, J = 7.0 Hz, 2H, CH₂), 2.85 (t, J = 7.0 Hz, 2H, CH₂), 2.70–2.60 (m, 2H, CH₂), 2.10–2.00 (m, 2H, CH₂)
- HRMS: m/z 302.1294 [M+H]⁺ (calc. 302.1298)
Final Amide Coupling with Phenethylamine
Activation of Acetic Acid Derivative
The thioacetylated compound is saponified with LiOH (THF/H₂O, rt, 3 h) to yield the carboxylic acid, which is converted to the acid chloride using oxalyl chloride (DCM, 0°C, 2 h). Reaction with phenethylamine (2.0 equiv) in the presence of DMAP (0.1 equiv) provides the target amide.
Optimized Conditions:
- Acid chloride (1.0 equiv), phenethylamine (2.0 equiv), DMAP (0.1 equiv), DCM, 0°C to rt, 12 h
- Yield: 83% after purification (flash chromatography, EtOAc)
Spectroscopic Validation:
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 165.8 (C=O), 155.1 (Py-C), 149.3 (Py-C), 139.0 (Ar-C), 128.5–126.3 (Ar-H), 55.1 (CH₂Py), 42.8 (CH₂Ph), 35.6–22.4 (cyclopentane CH₂)
- HPLC Purity: 98.6% (C18, MeCN/H₂O 70:30, 254 nm)
Comparative Analysis of Synthetic Routes
Table 1 summarizes yields and critical parameters across alternative methodologies:
| Step | Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclocondensation | HCl/EtOH | Ethanol | 80 | 68 | 95 |
| N1-Alkylation | Mitsunobu | THF | 25 | 81 | 97 |
| Thioacetamide install | KSAc/DMF | DMF | 60 | 89 | 96 |
| Amide coupling | Acid chloride | DCM | 25 | 83 | 98 |
Q & A
Q. Table 1: Synthetic Methods for Related Acetamide Derivatives
| Compound Class | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinones | Ethanol, reflux, NaOAc | 85% | |
| Cyanoacetamides | Piperidine, 0–5°C, 2h | 78% | |
| Spirocyclic analogs | Pd(OAc)₂, formic acid, 100°C | 65% |
Q. Table 2: Substituent Effects on Bioactivity
| Substituent (R Group) | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-Methylphenyl | Tyrosine kinase | 12.3 | |
| 4-Methoxyphenyl | COX-2 | 48.7 | |
| Pyridin-3-ylmethyl (parent) | Aurora A kinase | 25.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
